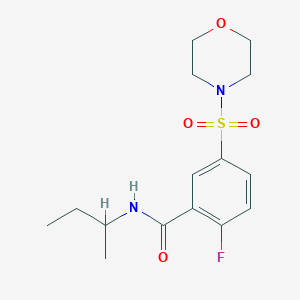
N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in treating various forms of cancer. This compound was first synthesized by Bayer in 1999 and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 works by inhibiting the activity of several kinases involved in cancer cell growth and survival. By blocking these kinases, N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 can slow or stop the growth of cancer cells, as well as prevent the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
Studies have shown that N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 is its ability to target multiple kinases involved in cancer cell growth and survival. This makes it a potentially effective treatment for a wide range of cancers. However, one limitation of N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 is its potential to cause toxicity in non-cancerous cells, which can limit its therapeutic potential.
Future Directions
Future research on N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 could focus on developing more potent and selective inhibitors of specific kinases involved in cancer cell growth and survival. Additionally, research could explore the use of N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its anti-cancer effects. Finally, further studies could investigate the potential of N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 in treating other diseases, such as autoimmune disorders and inflammatory conditions.
Synthesis Methods
The synthesis of N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 involves the reaction of 2-fluoro-5-nitrobenzoic acid with sec-butylamine to form the corresponding amide. This amide is then treated with morpholine and sulfonyl chloride to yield the final product.
Scientific Research Applications
N-(sec-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. These kinases play important roles in cancer cell proliferation, angiogenesis, and metastasis.
properties
IUPAC Name |
N-butan-2-yl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-3-11(2)17-15(19)13-10-12(4-5-14(13)16)23(20,21)18-6-8-22-9-7-18/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBVRJBLHBFKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-thienylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6111393.png)
![3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6111416.png)
![methyl 3-({[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6111422.png)
![1-benzyl-5-{[(4-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6111423.png)
![9-(3-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6111428.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6111430.png)
![2-bromo-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B6111442.png)
![2-hydroxy-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B6111448.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6111451.png)
![3-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6111454.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6111482.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B6111489.png)